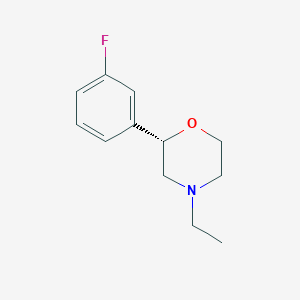
(2S)-4-Ethyl-2-(3-fluorophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-Ethyl-2-(3-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of an ethyl group at the 4-position and a 3-fluorophenyl group at the 2-position of the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Ethyl-2-(3-fluorophenyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoroaniline with ethyl glyoxylate to form an intermediate, which is then cyclized to produce the desired morpholine derivative. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(2S)-4-Ethyl-2-(3-fluorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.
科学的研究の応用
(2S)-4-Ethyl-2-(3-fluorophenyl)morpholine has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-4-Ethyl-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The precise pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.
類似化合物との比較
Similar Compounds
(2S)-4-Ethyl-2-(3-chlorophenyl)morpholine: Similar structure with a chlorine atom instead of a fluorine atom.
(2S)-4-Ethyl-2-(3-bromophenyl)morpholine: Similar structure with a bromine atom instead of a fluorine atom.
(2S)-4-Ethyl-2-(3-methylphenyl)morpholine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
(2S)-4-Ethyl-2-(3-fluorophenyl)morpholine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
920798-67-0 |
|---|---|
分子式 |
C12H16FNO |
分子量 |
209.26 g/mol |
IUPAC名 |
(2S)-4-ethyl-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C12H16FNO/c1-2-14-6-7-15-12(9-14)10-4-3-5-11(13)8-10/h3-5,8,12H,2,6-7,9H2,1H3/t12-/m1/s1 |
InChIキー |
VVZBHDXBIPJLFL-GFCCVEGCSA-N |
異性体SMILES |
CCN1CCO[C@H](C1)C2=CC(=CC=C2)F |
正規SMILES |
CCN1CCOC(C1)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
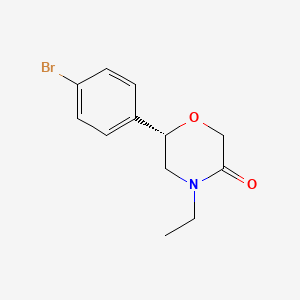
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)
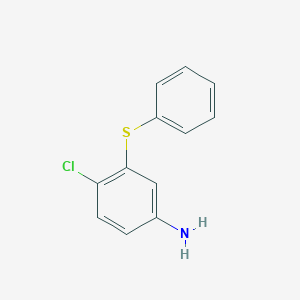
![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)
![2-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14180189.png)


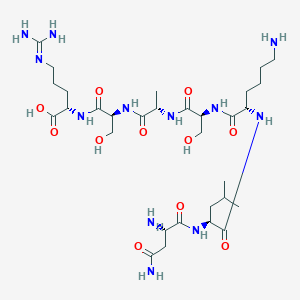
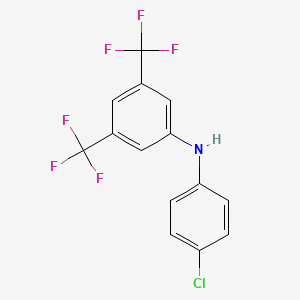
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
